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Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the toxicity profile of INCB062079, a selective,

irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is

compiled from publicly available preclinical and clinical data.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for INCB062079?

A1: INCB062079 is an orally bioavailable antagonist of FGFR4.[1] It works by selectively and

irreversibly binding to a specific cysteine residue (Cys552) within the active site of the FGFR4

protein.[2] This covalent binding blocks the receptor's autophosphorylation and activation,

thereby inhibiting the downstream signaling pathway that is normally triggered by its ligand,

Fibroblast Growth Factor 19 (FGF19).[1][2] This mechanism is designed to halt the proliferation

of tumor cells that overexpress FGF19 and FGFR4.[1]

Q2: What is the primary mechanism of INCB062079-related toxicity?

A2: The toxicity profile of INCB062079 is primarily linked to its on-target inhibition of the

FGF19-FGFR4 signaling axis, which plays a crucial role in regulating bile acid synthesis in the

liver.[3] Under normal conditions, the FGF19/FGFR4 pathway suppresses the gene CYP7A1,

which is the rate-limiting enzyme in bile acid production.[3] By inhibiting FGFR4, INCB062079

disrupts this negative feedback loop, leading to an overproduction and accumulation of bile

acids. This can result in gastrointestinal and hepatobiliary toxicities.[3]
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Q3: What are the most common adverse events observed with INCB062079?

A3: Based on a first-in-human Phase I clinical study, the most frequently reported treatment-

related adverse event was diarrhea.[3][4] Other common events included fatigue, nausea,

abdominal pain, decreased appetite, and increases in liver enzymes (AST and ALT), also

known as transaminitis.[3]

Q4: Were there any dose-limiting toxicities (DLTs) identified for INCB062079?

A4: Yes, in the Phase I trial, dose-limiting toxicities were observed at a dose of 15 mg twice

daily. These included Grade 3 diarrhea and Grade 3 transaminitis.[4][5] The study was

terminated before a maximum tolerated dose (MTD) could be formally established.[3][4]

Q5: Is there a way to predict or mitigate the toxicity of INCB062079 in experimental models?

A5: Yes. The observed DLTs were found to be associated with high baseline concentrations of

7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[3][4] To mitigate

toxicity, a clinical strategy was implemented that involved pre-screening subjects for C4 levels

(< 40.9 ng/mL) and the prophylactic administration of bile acid sequestrants.[3][4] This

approach resulted in a more manageable safety profile.[4] Preclinical toxicology data also

suggest that bile acid sequestration is a viable method to prevent FGFR4 inhibitor-induced

hepatic and gastrointestinal toxicity.[3][6]

Q6: What is the preclinical safety profile of INCB062079 in animal models?

A6: Detailed preclinical toxicology reports are not extensively available in the public domain.

However, studies in xenograft models of hepatocellular carcinoma (HCC) indicated that

INCB062079 was "well-tolerated" at efficacious oral doses of 10-30 mg/kg administered twice

daily.[2] One report noted transient body weight loss in these models. Additionally, FGFR4

inhibition in cynomolgus monkeys was shown to increase CYP7A1 expression and bile salt

excretion, consistent with the on-target mechanism of toxicity.[3]
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Observed Issue Potential Cause
Recommended Action /

Troubleshooting Step

Excessive Diarrhea in Animal

Models

On-target effect of FGFR4

inhibition leading to increased

bile acid in the gastrointestinal

tract.

1. Consider co-administration

of a bile acid sequestrant (e.g.,

cholestyramine) to bind excess

bile acids. 2. Monitor fluid and

electrolyte balance in the

animals. 3. Evaluate lower

dose levels of INCB062079. 4.

Ensure consistent diet and

hydration.

Elevated Liver Enzymes

(ALT/AST)

On-target hepatotoxicity due to

bile acid accumulation.

1. Implement baseline and

periodic monitoring of liver

function markers (ALT, AST,

bilirubin) in plasma. 2.

Consider measuring a bile acid

synthesis biomarker, such as

C4, if a suitable assay is

available for the model

species. 3. Co-administer a

bile acid sequestrant. 4.

Perform histopathological

analysis of liver tissue at the

end of the study to assess for

signs of cholestatic injury.
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Significant Body Weight Loss

Can be multifactorial: related to

gastrointestinal distress

(diarrhea, decreased appetite)

or other systemic effects.

1. Monitor food and water

intake daily. 2. Provide

supportive care, such as

nutritional supplements or

hydration, as per institutional

guidelines. 3. Evaluate for

signs of dehydration or

malaise. 4. If weight loss

exceeds established

endpoints, consider dose

reduction or cessation.

Data Presentation
Table 1: Treatment-Emergent Adverse Events (TEAEs)
from Phase I Clinical Study (Any Grade, >30% of
Patients)

Adverse Event Frequency (%)

Diarrhea 60.9%

Fatigue 56.5%

Nausea 47.8%

Abdominal Pain 39.1%

Decreased Appetite 34.8%

(Data sourced from a study with 23 patients)[3]

Table 2: Preclinical Dosing in Efficacy Studies
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Animal Model Dosing Regimen Tolerability Note

Subcutaneous Xenograft

Tumor Models (HCC)
10-30 mg/kg, oral, twice daily

Well-tolerated; induced

significant tumor regressions.

[2]

PDX HCC Models Not specified

Generally well tolerated with

transient body weight loss

observed.

Experimental Protocols
While a specific, detailed preclinical toxicology protocol for INCB062079 is not publicly

available, the following outlines the methodology from the first-in-human clinical trial, which

provides the most comprehensive safety data.

Protocol: Phase I, Open-Label, Dose-Escalation Study (NCT03144661)[3][4]

Study Population: Patients with previously treated advanced solid tumors.[4]

Study Design: A 3+3 dose-escalation design was used to determine safety, tolerability, and

the MTD.[4]

Dosing: INCB062079 was administered orally, starting at 10 mg once daily, with subsequent

cohorts receiving escalated doses.[4]

Primary Objective: To assess the safety and tolerability of INCB062079 and to identify dose-

limiting toxicities (DLTs).[4]

Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics

(PD) of the drug, and to evaluate preliminary efficacy.[4]

Pharmacodynamic Assessments: Plasma levels of FGF19 and the bile acid synthesis marker

C4 were monitored to confirm target engagement.[4]

Toxicity Mitigation Amendment: Following the observation of DLTs, the protocol was

amended to include:
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Patient Screening: Only patients with a pretreatment C4 concentration below 40.9 ng/mL

were enrolled.[3][4]

Prophylactic Treatment: Concomitant prophylactic treatment with a bile acid sequestrant

was required.[3][4]

Mandatory Visualization
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Caption: FGF19-FGFR4 signaling pathway and the mechanism of INCB062079 on-target

toxicity.
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Caption: Logical workflow for mitigating the on-target toxicity of INCB062079 in experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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